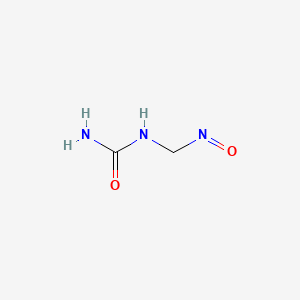
Nitrosomethylurea
Vue d'ensemble
Description
Nitrosomethylurea (NMU) is a pale yellow crystal or light yellow moist powder . It is a highly reliable carcinogen, mutagen, and teratogen . NMU is an alkylating agent, and exhibits its toxicity by transferring its methyl group to nucleobases in nucleic acids .
Synthesis Analysis
NMU can be synthesized from methylamine hydrochloride and urea. The solution is boiled gently under reflux for two and three-quarters hours and then vigorously for one-quarter hour. Sodium nitrite is dissolved in it, and the whole is cooled to 0°. The nitrosomethylurea rises to the surface as a crystalline foamy precipitate which is filtered at once with suction and pressed well on the filter . Another method involves the nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent .Molecular Structure Analysis
The empirical formula of NMU is C2H5N3O2 and its molecular weight is 103.08 . The SMILES string representation of NMU is CN(N=O)C(N)=O .Chemical Reactions Analysis
NMU is sensitive to humidity and light when pure. It is insoluble in water and slowly decomposes in water . In a reaction with 4-nitrothiophenol, NMU forms 4-nitrothiophenol methyl thioether (NTP-Me) from 4-nitrothiophenol (NTP) and diazomethane formed from NMU by adding alkali .Physical And Chemical Properties Analysis
NMU is a pale yellow crystal or light yellow moist powder. It is sensitive to humidity and light when pure. It is insoluble in water and slowly decomposes in water . NMU has a density of 1.58g/cm^3, a melting point of 124°C, and a boiling point of 188.3°C at 760 mmHg .Applications De Recherche Scientifique
Impact on Embryonic Lung Differentiation
Studies by Popova and Rossi (2000) revealed that NMU influences the differentiation of early rudiments of mouse embryonic lungs in organ cultures. Nontoxic doses of NMU were found to accelerate normal lung differentiation. However, NMU also induced disturbances in differentiation, such as the formation of polycystic structures and hyperplastic nodules, which are generally absent in controls (Popova & Rossi, 2000).
Effects on Pancreatic Islet Cell Destruction
Wilander (2009) conducted an ultrastructural study on the effects of NMU on pancreatic islet tissue in Chinese hamsters. The study found that NMU has a direct cytotoxic effect on different cells of the islet tissue, leading to significant cellular destruction (Wilander, 2009).
Safety And Hazards
NMU is toxic on skin contact or ingestion and causes skin irritation. When heated to decomposition, it emits toxic fumes of NOx . It is classified as a Group B2, probable human carcinogen by the EPA .
Relevant Papers
- “Morphological studies of rat brain tumors induced by N-nitrosomethylurea” - This paper discusses how experimental glial tumors were induced by weekly intravenous injections of NMU in rats .
- “Nitrosomethylurea Induces Nuclear and Cytoplasmic Chlorophyll Mutations in Nicotiana glauca Grahm” - This paper discusses how imbibed seed soaked in 1m M solution of NMU yielded variegated variants .
- “Biological and Metabolic Effects of Nitrosomethylurea and …” - This paper discusses the biological and metabolic effects of NMU .
Propriétés
IUPAC Name |
nitrosomethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5N3O2/c3-2(6)4-1-5-7/h1H2,(H3,3,4,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGYANGWZZFRIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(NC(=O)N)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90190328 | |
| Record name | Urea, (nitrosomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90190328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nitrosomethylurea | |
CAS RN |
36851-80-6 | |
| Record name | Urea, (nitrosomethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036851806 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, (nitrosomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90190328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



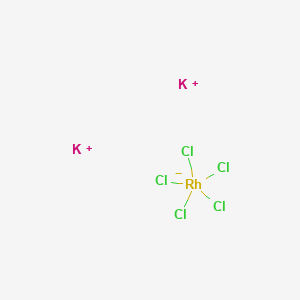
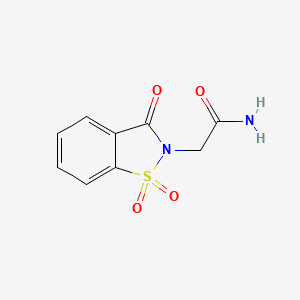
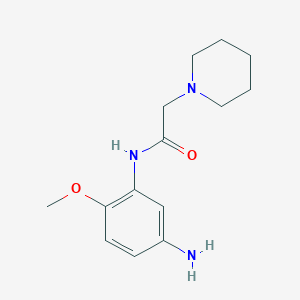
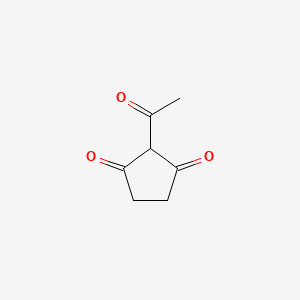
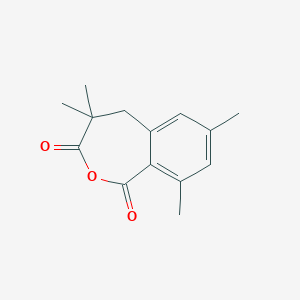
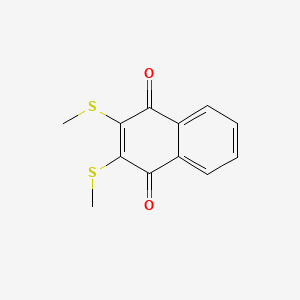
![4-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B1604970.png)
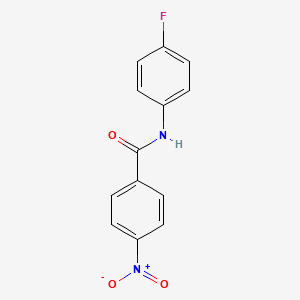
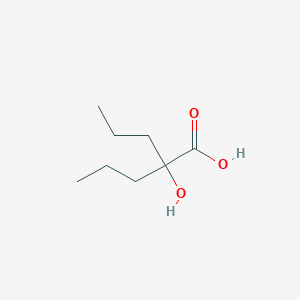



![[5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B1604978.png)
